N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1,2,3-triazole derivatives of tolbutamide started with the synthesis of 4-methyl-N-(prop-2-yn-1-ylcarbamoyl)benzenesulfonamide by a reaction of 4-methyl benzenesulfonyl isocyanate with propargyl amine . Then, 1,3-dipolar cycloaddition of the intermediate to different sulfonyl azides in the presence of Cu(I) gave 1,2,3-triazole derivatives of tolbutamide .Scientific Research Applications
Photochemical Decomposition and Photoproducts
Research on sulfamethoxazole, a sulfonamide, highlights its photolability in acidic aqueous solutions, leading to multiple primary photoproducts through photoisomerization. This property is significant for understanding the environmental fate and transformation of sulfonamide compounds (Wei Zhou & D. Moore, 1994).
Inhibition of Carbonic Anhydrase and Antimetastatic Activity
Ureido-substituted benzenesulfonamides have shown to potently inhibit human carbonic anhydrases (hCAs), particularly hCAs IX and XII, which are associated with tumor growth. Such compounds exhibit both inhibition capabilities and selectivity towards transmembrane isoforms over cytosolic ones, indicating potential applications in developing antimetastatic drugs (F. Pacchiano et al., 2011).
Anti-Inflammatory and Anticancer Activities
A study on celecoxib derivatives, including sulfonamide compounds, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings suggest the therapeutic applicability of sulfonamide derivatives in treating various conditions without causing significant tissue damage, highlighting the chemical's versatility in drug development (Ş. Küçükgüzel et al., 2013).
Hydrogen-Bonding Patterns
Investigations into the hydrogen-bonding patterns of sulfonamides, including benzenesulfonamide derivatives, provide insights into their molecular structures and interactions. Such structural information is crucial for understanding the compound's behavior in biological systems and for the design of new molecules with improved properties (A. Subashini et al., 2007).
Synthesis and Characterization for Medical Imaging
The synthesis and characterization of sulfonamide derivatives for potential use in positron emission tomography (PET) imaging highlight the compound's applicability in medical diagnostics. This research area explores the development of selective radioligands, contributing to the advancement of non-invasive imaging techniques (Mingzhang Gao et al., 2014).
Properties
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTVXBYGNONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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